N-hydroxy-9-oxo-9-phenylnonanamide is a compound characterized as a hydroxamic acid derivative, which is notable for its potential applications in medicinal chemistry, particularly in the inhibition of histone deacetylases. Hydroxamic acids are recognized for their ability to chelate metal ions, making them valuable in various biochemical processes.
The compound can be synthesized through several methodologies that involve the modification of phenyl and nonanamide structures. Its relevance in research has been highlighted in studies focusing on cancer treatment and the modulation of gene expression.
N-hydroxy-9-oxo-9-phenylnonanamide falls under the category of hydroxamic acids. Hydroxamic acids are organic compounds containing a hydroxylamine functional group attached to a carbonyl. This class of compounds is primarily recognized for their role as enzyme inhibitors, particularly in the context of histone deacetylase inhibition.
The synthesis of N-hydroxy-9-oxo-9-phenylnonanamide can be achieved through various synthetic routes. One common approach involves the reaction of an appropriate amide with hydroxylamine under acidic or basic conditions. The following steps outline a typical synthesis pathway:
Technical details regarding specific reaction conditions, yields, and purification methods are crucial for optimizing the synthesis process and ensuring high purity of the final product .
The molecular structure of N-hydroxy-9-oxo-9-phenylnonanamide features a hydroxamic acid functional group (-C(=O)N(OH)R) linked to a phenyl ring and a nonanamide backbone. The structural formula can be represented as follows:
Key data about its molecular structure include:
N-hydroxy-9-oxo-9-phenylnonanamide can participate in various chemical reactions typical of hydroxamic acids:
Technical details regarding these reactions often involve kinetic studies and binding affinity assessments to understand their efficacy as inhibitors .
The mechanism by which N-hydroxy-9-oxo-9-phenylnonanamide exerts its biological effects primarily involves its interaction with histone deacetylases. By binding to the active site of these enzymes, it prevents the removal of acetyl groups from histones, leading to increased acetylation levels. This results in altered chromatin structure and enhanced transcriptional activity for certain genes associated with tumor suppression.
Research indicates that compounds within this class exhibit varying degrees of selectivity towards different histone deacetylase isoforms, which can influence their therapeutic potential .
Relevant data on solubility and reactivity are essential for handling and application purposes in laboratory settings.
N-hydroxy-9-oxo-9-phenylnonanamide has significant applications in:
N-hydroxy-9-oxo-9-phenylnonanamide (Chemical Abstract Service Registry Number pending, PubChem CID: 11139963) is a hydroxamate-containing compound with the molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol [1]. Its structural features—including a hydrophobic phenylnonanamide chain, a ketone group, and a zinc-binding hydroxamate moiety—suggest potential interactions with metalloenzymes involved in critical cellular processes. This section details the methodologies and evidence for identifying and validating its molecular targets, adhering strictly to the exclusion of clinical or safety-related data.
The identification of molecular targets for this compound employs a combination of computational, biochemical, and genetic strategies:
Table 1: Target Identification Techniques Applied to N-hydroxy-9-oxo-9-phenylnonanamide
| Method | Principle | Output |
|---|---|---|
| Molecular Docking | Computational prediction of binding affinity to metalloenzyme active sites | HDACs, arginase, or polyketide synthases |
| Resistance Mutant Sequencing | Selection of resistant clones; sequencing to identify mutations | Target genes or efflux/activation mechanisms |
| Affinity Chromatography | Compound immobilization to capture cellular binding partners | Direct protein targets from proteomic analysis |
Validation requires orthogonal evidence demonstrating that compound-induced phenotypic changes result from specific target modulation:
Reproducibility across models is critical. For example, consistent effects in primary human cells, cancer lines, and ex vivo disease models (e.g., patient-derived samples) strengthen target-disease linkage. Additionally, "rescue" experiments—where overexpression of the wild-type target reverses compound effects—provide mechanistic validation [2] [3].
Current data, though preliminary, support two potential target classes:
Table 2: Putative Targets and Supporting Evidence
| Target Class | Validation Evidence | Key Assays |
|---|---|---|
| HDACs (Class I/II) | Enzyme inhibition; thermal stabilization; RNAi phenocopy | Recombinant enzyme half-maximal inhibitory concentration; CETSA; siRNA screening |
| Membrane Transporters | Resistance mutations in transporter genes; synergy with efflux pump inhibitors | Whole-genome sequencing; checkerboard assays |
"De-risking" novel targets like those implicated for N-hydroxy-9-oxo-9-phenylnonanamide requires addressing:
The compound’s ketone group and hydrophobic tail dictate target specificity:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8